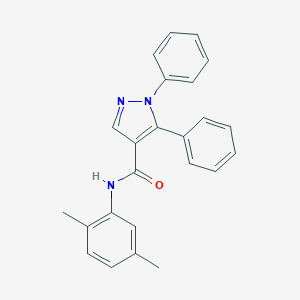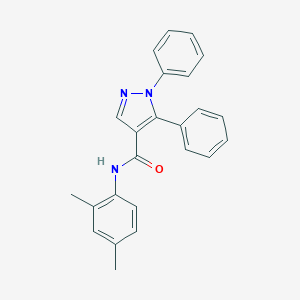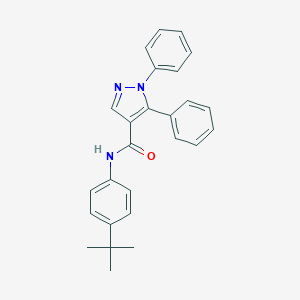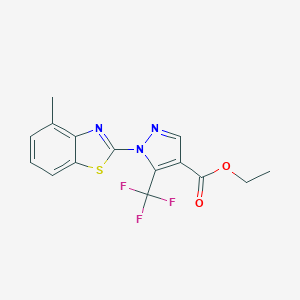
ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic compound with potential applications in scientific research. The compound is commonly referred to as TAK-242 and is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogens and the initiation of immune responses. TAK-242 has been shown to have anti-inflammatory effects and is being investigated for its potential in the treatment of various inflammatory diseases.
Mecanismo De Acción
TAK-242 selectively inhibits ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate signaling by binding to the intracellular domain of ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the attenuation of the inflammatory response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, TAK-242 has been shown to have other biochemical and physiological effects. For example, TAK-242 has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its effects on ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate signaling. TAK-242 has also been shown to improve glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-242 as a research tool is its selectivity for ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate signaling. This allows researchers to specifically target this pathway without affecting other pathways involved in immune response. However, one limitation of TAK-242 is its relatively low potency, which may require higher concentrations for effective inhibition of ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate signaling.
Direcciones Futuras
There are several potential future directions for research on TAK-242. One area of interest is the development of more potent ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate inhibitors with improved pharmacological properties. Another area of interest is the investigation of TAK-242 in combination with other drugs for the treatment of inflammatory diseases. Finally, further research is needed to fully understand the mechanisms underlying the effects of TAK-242 on cancer cell growth and glucose metabolism.
Métodos De Síntesis
The synthesis of TAK-242 involves several steps, including the condensation of 4-methyl-1,3-benzothiazol-2-amine with ethyl 2-chloro-5-(trifluoromethyl)pyrazine-3-carboxylate to form the intermediate compound, ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This intermediate is then treated with sodium hydride and methyl iodide to yield the final product, TAK-242.
Aplicaciones Científicas De Investigación
TAK-242 has been extensively studied for its potential in the treatment of various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. In preclinical studies, TAK-242 has been shown to inhibit ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate signaling and reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. TAK-242 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propiedades
Nombre del producto |
ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
|---|---|
Fórmula molecular |
C15H12F3N3O2S |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H12F3N3O2S/c1-3-23-13(22)9-7-19-21(12(9)15(16,17)18)14-20-11-8(2)5-4-6-10(11)24-14/h4-7H,3H2,1-2H3 |
Clave InChI |
BIIOHSYEMBEXKO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=CC=C3S2)C)C(F)(F)F |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=CC=C3S2)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287341.png)
![3,6-Bis[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287342.png)
![Methyl 4-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287346.png)
![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287348.png)
![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
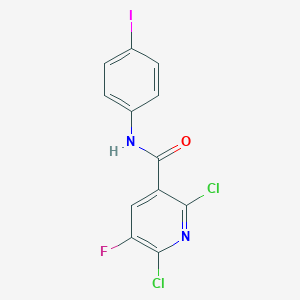
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)
